N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide
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Description
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H20FN5O3 and its molecular weight is 469.476. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated that derivatives similar to N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide show significant antimicrobial and antifungal activities. For instance, compounds incorporating the thiazole ring have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against various strains of fungi. These findings suggest potential therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Radiolabeling for Imaging Applications
Another research avenue involves the development of radiolabelled derivatives for imaging purposes, such as angiotensin II, AT1 receptor imaging. These compounds, through C-11 methylation, have been prepared and suggest potential utility in medical imaging to investigate cardiovascular diseases and related disorders (Hamill et al., 1996).
Enzyme Activity Modulation
Studies also explore the effects of bis-1,3,4-oxadiazole derivatives containing glycine moieties on the activity of certain transferase enzymes. These compounds have demonstrated activation or inhibition effects on enzymes like GOT, GPT, and γ-GT, indicating their potential for influencing metabolic pathways and therapeutic applications in diseases associated with enzyme dysregulation (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Furthermore, heterocyclic derivatives such as 1,3,4-oxadiazole and pyrazole have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such compounds provide insight into the development of new therapeutic agents with diverse pharmacological profiles (Faheem, 2018).
Nonlinear Optical Properties
Moreover, the synthesis of 1,3,4-oxadiazole derivatives incorporating specific phenyl moieties has been reported for their nonlinear optical properties, which could have implications in the field of optoelectronics and materials science for developing new optical materials (Chandrakantha et al., 2011).
Properties
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-34-22-12-6-19(7-13-22)25(33)29-21-10-2-17(3-11-21)14-32-15-23(28-16-32)26-30-24(31-35-26)18-4-8-20(27)9-5-18/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUPWFWFJZUZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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